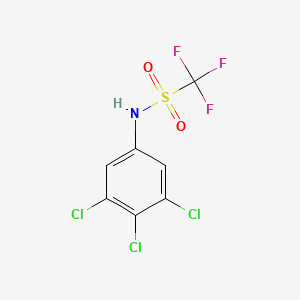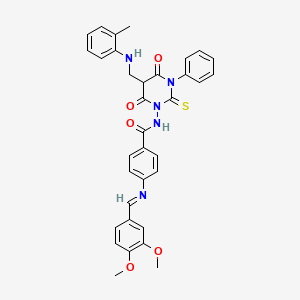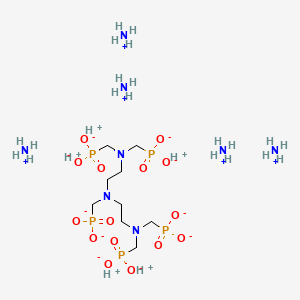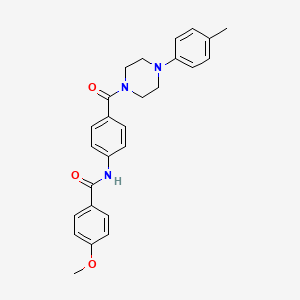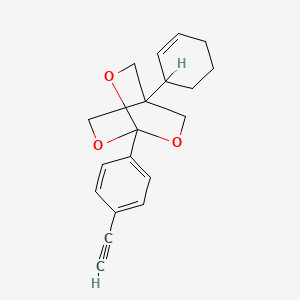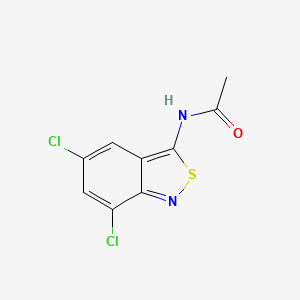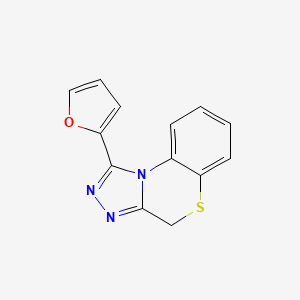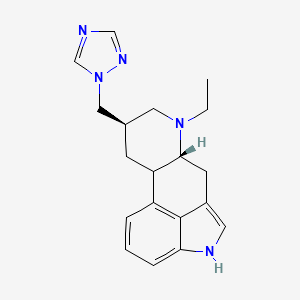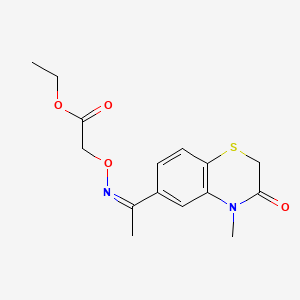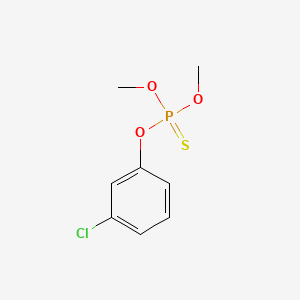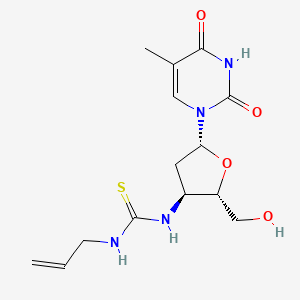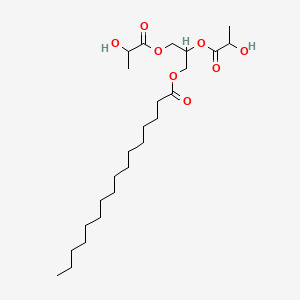
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate is a chemical compound with the molecular formula C25H46O8 and a molecular weight of 474.63 g/mol . It is known for its unique structure, which includes two hydroxy-1-oxopropoxy groups attached to a propyl palmitate backbone. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate typically involves esterification reactions. One common method includes the reaction of propylene glycol with palmitic acid in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
化学反应分析
Types of Reactions
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
作用机制
The mechanism of action of 2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction is mediated by the hydroxy and oxo groups, which can form hydrogen bonds with lipid molecules .
相似化合物的比较
Similar Compounds
2,3-Bis(octanoyloxy)propyl palmitate: Similar structure but with octanoyloxy groups instead of hydroxy-1-oxopropoxy groups.
2-hydroxy-3-(phosphonooxy)propyl palmitate: Contains a phosphonooxy group, making it more hydrophilic.
Uniqueness
2,3-Bis(2-hydroxy-1-oxopropoxy)propyl palmitate is unique due to its specific combination of hydroxy and oxo groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly valuable in applications requiring precise control over molecular interactions .
属性
CAS 编号 |
93980-78-0 |
|---|---|
分子式 |
C25H46O8 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
2,3-bis(2-hydroxypropanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C25H46O8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)31-18-22(33-25(30)21(3)27)19-32-24(29)20(2)26/h20-22,26-27H,4-19H2,1-3H3 |
InChI 键 |
VBXKJDLCCOSZKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


